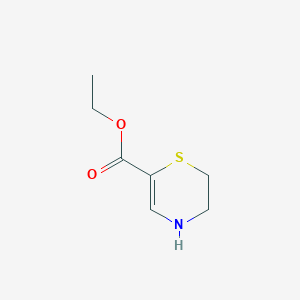

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONQUSZVHGZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) . This reaction typically occurs under reflux conditions, resulting in the formation of the desired thiazine derivative.

Industrial Production Methods

Industrial production of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives .

Scientific Research Applications

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Features

The compound’s closest analogs include 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates and isoquinoline derivatives, which differ in heteroatom composition and substitution patterns:

Key Observations :

Physicochemical Properties

Substituents and heteroatoms significantly influence melting points, spectral characteristics, and reactivity:

Key Observations :

- Benzoxazine derivatives exhibit higher melting points (86–100°C) due to aromatic stabilization and substituent bulk .

- IR carbonyl stretches for benzoxazines (1741–1755 cm⁻¹) suggest electron-withdrawing substituents (e.g., bromo, acetyl) increase CO bond polarity .

Thiazine Derivatives

- Buchwald–Hartwig Coupling : Used to synthesize aplithianine A via coupling with 6-bromopurine, followed by ester hydrolysis to carboxylic acid .

- Hydrolysis : The ethyl ester is quantitatively hydrolyzed under basic conditions, enabling modular derivatization .

Benzoxazine Derivatives

Key Observations :

- Thiazine derivatives are preferred for coupling reactions due to sulfur’s electron-donating effects, while benzoxazines are more suited for regioselective functionalization .

Biological Activity

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is characterized by the following molecular formula: . Its structure features a thiazine ring which is significant in various biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial activity. Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This mechanism suggests its potential use in treating inflammatory diseases.

3. Anticancer Activity

Recent studies have explored the anticancer potential of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate. It has been identified as a competitive inhibitor of protein kinase A (PKA), with an IC50 value of approximately 84 nM against wild-type PKA . This inhibition could be leveraged in the development of cancer therapies targeting specific signaling pathways involved in tumor growth.

Synthesis Methods

The synthesis of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate typically involves several chemical reactions. A common method includes the reaction of 2-mercaptoethylamine with 2,3-dibromoacrylic esters to yield the thiazine derivative . The efficiency of synthesis can vary based on reaction conditions and catalysts used.

Case Study 1: Antimicrobial Activity Assessment

A study conducted using ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a dose-dependent response that supports its use as a potential therapeutic agent .

Case Study 2: Inhibition of Protein Kinase A

In another study focusing on its anticancer properties, ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate was subjected to high-throughput screening against a panel of kinases. The results indicated potent inhibition against serine/threonine kinases with implications for cancer treatment strategies .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate in cross-coupling reactions?

- Methodological Answer : The compound is frequently used as a precursor in Buchwald–Hartwig couplings, as demonstrated in the total synthesis of aplithianine A. Critical parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or RuPhos for improved regioselectivity.

- Solvent system : Polar aprotic solvents (e.g., THF) under inert atmospheres to prevent ester hydrolysis.

- Reaction monitoring : Use TLC or LC-MS to track coupling efficiency and minimize side reactions like over-alkylation .

Q. How can the regioselectivity of formylation or acetylation reactions involving ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate be controlled?

- Methodological Answer : Regioselectivity in functionalization (e.g., at the 6-position) depends on:

- Electrophilic directing groups : Electron-withdrawing substituents (e.g., Cl, Br) enhance reactivity at specific positions.

- Reagent choice : Vilsmeier–Haack conditions (POCl₃/DMF) for formylation or acetyl chloride in anhydrous conditions for acetylation.

- Temperature control : Lower temperatures (0–5°C) favor selective mono-substitution, as seen in derivatives like 7c and 8b .

Q. What analytical techniques are essential for characterizing ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate derivatives?

- Methodological Answer : Structural elucidation requires:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., coupling constants for diastereotopic protons in the thiazine ring).

- IR spectroscopy : Peaks at 1740–1755 cm⁻¹ for ester carbonyl groups.

- Mass spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]⁺ at m/z 250–330) and isotopic patterns for halogens .

Advanced Research Questions

Q. How can conflicting spectral data from ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Dynamic effects : Conformational flexibility in the thiazine ring may cause signal splitting. Use variable-temperature NMR to "freeze" rotamers.

- Impurity profiling : Compare experimental MS with theoretical isotopic distributions (e.g., Cl/Br splitting patterns) to identify byproducts.

- X-ray crystallography : For ambiguous cases, crystallize derivatives (e.g., brominated analogs) to confirm regiochemistry .

Q. What factorial design approaches are suitable for studying the reactivity of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate under varying conditions?

- Methodological Answer : A 2³ factorial design can optimize variables:

- Factors : Catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF), temperature (25–80°C).

- Response variables : Yield, purity (HPLC), and reaction time.

- Statistical analysis : ANOVA to identify significant interactions (e.g., solvent-temperature effects on hydrolysis side reactions) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in heterocyclic ring expansion?

- Methodological Answer : Electron-donating groups (e.g., methyl) stabilize the thiazine ring, slowing ring-opening reactions. Conversely, electron-withdrawing groups (e.g., Br) increase electrophilicity, facilitating nucleophilic attack at the 6-position. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity trends .

Critical Analysis of Contradictions

- Synthesis Route Variability : describes two synthesis routes for aplithianine A, yielding divergent intermediates. Researchers must validate intermediate purity via HPLC and adjust stoichiometry to suppress competing pathways.

- Regioselectivity Disputes : Derivatives in and show conflicting acetylation sites. Cross-validation via NOESY or HSQC can resolve positional ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.